N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide
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Overview
Description
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines and purines
Preparation Methods
The synthesis of N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE involves multiple steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Formation of Purine Derivative: The purine derivative can be synthesized by reacting 4-methylphenyl derivatives with appropriate reagents to form the purine ring.
Coupling Reaction: The final step involves coupling the thienopyrimidine and purine derivatives using a suitable linker, such as a sulfanyl group, under specific reaction conditions.
Chemical Reactions Analysis
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE can be compared with similar compounds:
Thienopyrimidine Derivatives: Compounds such as thieno[2,3-d]pyrimidine-4-carboxylic acids have similar core structures but differ in their functional groups and biological activities.
Purine Derivatives: Compounds like 6-oxo-6,9-dihydro-1H-purine derivatives share the purine core but have different substituents, leading to varied biological effects.
This compound’s unique combination of thienopyrimidine and purine moieties, along with its specific functional groups, makes it a valuable molecule for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N7O3S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19N7O3S2/c1-11-4-6-14(7-5-11)28-18-17(19(31)24-10-23-18)26-22(28)33-9-16(30)27-29-13(3)25-20-15(21(29)32)8-12(2)34-20/h4-8,10H,9H2,1-3H3,(H,27,30)(H,23,24,31) |
InChI Key |
QFSPGQWGDRFYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NN4C(=NC5=C(C4=O)C=C(S5)C)C |
Origin of Product |
United States |
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